4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the bromophenyl group further enhances its potential biological activities.
Preparation Methods
The synthesis of 4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is catalyzed by a base such as potassium tert-butoxide in tert-butanol, and the reaction mixture is heated under reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group and the thiazole ring.
Common reagents used in these reactions include bromomalononitrile, potassium tert-butoxide, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol include other thiazole and triazole derivatives, such as:
- 5-Benzylidene-2-(4-bromophenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
- (5Z)-2-(4-Bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
832151-04-9 |
---|---|
Molecular Formula |
C16H10BrN3OS |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
4-[2-(2-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol |
InChI |
InChI=1S/C16H10BrN3OS/c17-13-4-2-1-3-12(13)15-18-16-20(19-15)14(9-22-16)10-5-7-11(21)8-6-10/h1-9,21H |
InChI Key |
WIRKDSBVNMBSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.